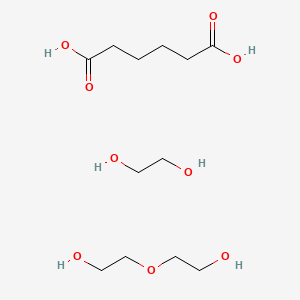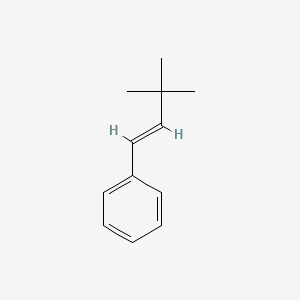
trans-1-Phenyl-3,3-dimethyl-but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Phenyl-3,3-dimethyl-but-1-ene: is an organic compound with the molecular formula C12H16 . It is a type of alkene with a phenyl group attached to the first carbon of the butene chain and two methyl groups attached to the third carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize trans-1-Phenyl-3,3-dimethyl-but-1-ene is through the Suzuki-Miyaura coupling reaction.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1-Phenyl-3,3-dimethyl-but-1-ene can undergo oxidation reactions to form epoxides or diols.
Reduction: It can be reduced to form the corresponding alkane using hydrogenation reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Corresponding alkane.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of trans-1-Phenyl-3,3-dimethyl-but-1-ene involves its interaction with various molecular targets through its double bond and phenyl group. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of the double bond and the phenyl ring .
Comparaison Avec Des Composés Similaires
cis-1-Phenyl-3,3-dimethyl-but-1-ene: The cis isomer of the compound, which has different spatial arrangement of the substituents.
1-Phenyl-1-butene: A similar compound with a phenyl group attached to the first carbon but without the methyl groups on the third carbon.
3-Phenyl-1-butene: Another similar compound with the phenyl group attached to the third carbon of the butene chain.
Uniqueness: trans-1-Phenyl-3,3-dimethyl-but-1-ene is unique due to the presence of both the phenyl group and the two methyl groups, which provide distinct steric and electronic properties that influence its reactivity and applications .
Propriétés
Numéro CAS |
3846-66-0 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
[(E)-3,3-dimethylbut-1-enyl]benzene |
InChI |
InChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
Clé InChI |
DXIJHCSGLOHNES-MDZDMXLPSA-N |
SMILES isomérique |
CC(C)(C)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


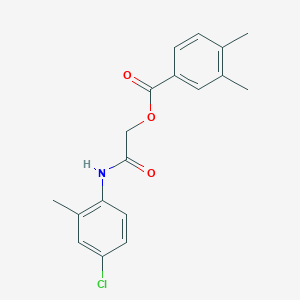
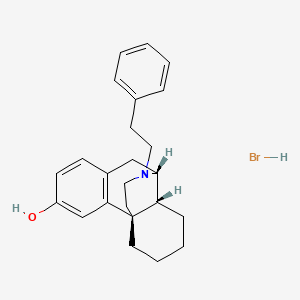
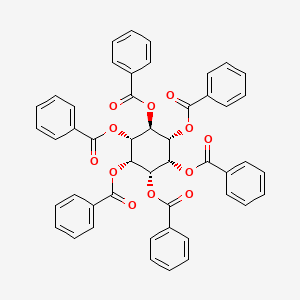
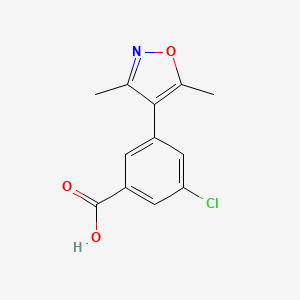
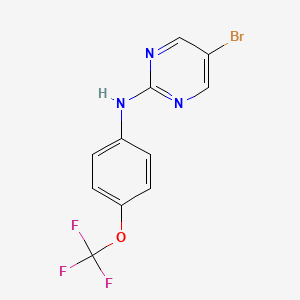

![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
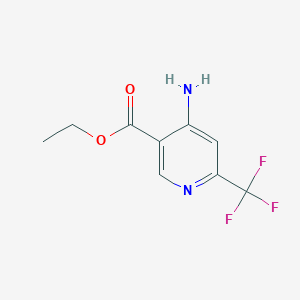

![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
